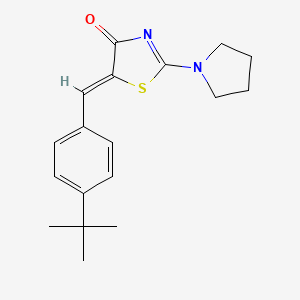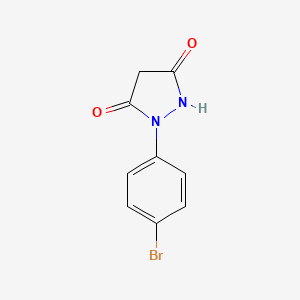![molecular formula C12H16N4O3 B5539190 3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5539190.png)
3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "3-[(3-methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione" involves complex organic reactions. A notable method involves the reaction of 3-amino-5-methylisoxazole with chloroacetyl chloride followed by treatment with aryl isothiocyanates, leading to key intermediates. These intermediates undergo cyclocondensation and cycloaddition to yield novel isoxazolyl dithia-diazaspiro nonanes and oxa-thia-triazaspiro nonenes, showcasing the chemical versatility of this class of compounds (Rajanarendar et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3,8-triazaspiro[4.5]decane-2,4-diones, reveals a spirohydantoin architecture optimized through systematic introduction of functional groups to achieve desired pharmacokinetic and pharmacodynamic profiles. High-throughput experimentation techniques have facilitated rapid structure-activity relationship (SAR) analysis, contributing to the understanding of their molecular framework and optimization for biological activity (Vachal et al., 2012).
Chemical Reactions and Properties
Compounds within this family exhibit a variety of chemical reactions, including N-alkoxyalkylpiperidine hydantoins obtained via the Strecker reaction, demonstrating their myelostimulating activity in specific biological contexts. Such activities highlight the chemical reactivity and potential therapeutic applications of these compounds (Yu et al., 2018).
Physical Properties Analysis
The physical properties, such as crystalline structure and hydrogen bonding patterns, have been elucidated for compounds like 1,4-diazaspiro[4.5]decane-2,3-dione. The distinct hydrogen bonding and co-operative arrangements contribute to their stability and potential for further chemical modification (Staško et al., 2002).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their interactions with biological systems, as seen in their antibacterial, antifungal, and anticancer activities. These interactions are influenced by the structural features of the compounds, such as the presence of isoxazolyl groups and the specific configurations of the spiro- and azaspiro rings. The synthesis of derivatives with varying functional groups has demonstrated significant biological activity against various microbial and cancer cell lines, underlining the importance of structural modification in enhancing biological efficacy (Rajanarendar et al., 2010).
科学的研究の応用
Crystal Structure Analysis
The compound, also known by its systematic name: (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, exhibits a unique structure with two connected rings. It has been studied for its crystal structure, which includes a piperazine-2,5-dione ring and a five-membered ring. Understanding its crystal structure helps in the development of advanced materials and pharmaceuticals (Rohlíček et al., 2010).
Antimicrobial Applications
Research has indicated the potential of derivatives of this compound for antimicrobial applications. N-Halamine-coated cotton, incorporating a related compound, showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its use in healthcare and sanitation contexts (Ren et al., 2009).
Chemical Synthesis and Biological Activity
The compound and its derivatives have been synthesized and evaluated for biological activity. Novel isoxazolyl derivatives were synthesized, showing significant biological activity against standard strains, highlighting its potential in pharmacology and biochemistry (Rajanarendar et al., 2010).
Hypoglycemic Activity
Studies have explored its derivatives for hypoglycemic activity. Spiroimidazolidine-2,4-diones, derived from this compound, showed excellent hypoglycemic activity in in-vivo studies, indicating potential applications in diabetes treatment (Iqbal et al., 2012).
Anticancer Potential
Research into 1-thia-4-azaspiro[4.5]decane derivatives, closely related to the compound , revealed moderate to high anticancer activities against various cancer cell lines. This demonstrates its potential in oncology research and therapy development (Flefel et al., 2017).
特性
IUPAC Name |
3-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8-6-9(19-15-8)7-16-10(17)12(14-11(16)18)2-4-13-5-3-12/h6,13H,2-5,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWBFFBTXMJXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C(=O)C3(CCNCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methyl-5-isoxazolyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)
![3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)

![3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)
![2,3-dimethyl-8-methylene-7,8-dihydro-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one](/img/structure/B5539211.png)
![4-(3-chlorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2-pyrimidinamine hydrochloride](/img/structure/B5539214.png)